(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol
Overview
Description
“(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol” is a complex organic compound. It contains an aminophenyl group, a methylpiperidin group, and a methanol group . It’s a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, 2-aminophenol, a related compound, has been used as a precursor in the synthesis of benzoxazoles . Another related compound, 2’-aminochalcone, has been synthesized and tested for its antioxidant activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an aminophenyl group, a methylpiperidin group, and a methanol group . The molecular formula is C7H9NO, and the molecular weight is 123.15 .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For instance, 2-aminophenol, a related compound, undergoes oxidation to yield 2-aminobenzaldehyde . Another related compound, 2’-aminochalcone, has been synthesized and tested for its antioxidant activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 123.15, a density of 1.2±0.1 g/cm3, a boiling point of 275.0±0.0 °C at 760 mmHg, and a melting point of 81-83 °C (lit.) .Scientific Research Applications
Fluorescence Probing for Metal Ions
This compound has been utilized in the design of a novel fluorescence chemical sensor-based probe, which exhibits a “naked eye” detection ability for Cu^2+ and Co^2+ ions. This is based on an aggregation-induced emission (AIE) fluorescence strategy, allowing for the visual detection of these metal ions in complex matrices . Such probes are crucial for environmental monitoring and industrial process control.
Environmental Contaminant Detection
The aforementioned fluorescence probe can also be applied to detect Cu^2+ and Co^2+ in real samples like tap water, river water, and biological samples such as yellow croaker . This application is significant for assessing and managing the risks associated with heavy metal contamination in the environment.
Biological Pathway Analysis
Due to the compound’s interaction with metal ions, it can be used to study the biological pathways that are disturbed by the accumulation of these ions in living systems. This is particularly relevant for ions like Cu^2+ and Co^2+ , which can accumulate through the food chain and impact ecological and human health .
Health Disorder Diagnostics
The compound’s sensitivity to Cu^2+ ions can be leveraged in the diagnosis of health disorders associated with copper deficiencies, such as fatigue and anemia. The detection abilities of the probe can potentially be integrated into diagnostic tools for medical use .
Chemical Sensor Development
The bifunctional nature of the fluorescence probe based on this compound suggests its potential in the development of single-molecule sensors for multi-ion detection. This could lead to advancements in the creation of highly efficient and selective sensors for various applications .
Analytical Chemistry Research
In analytical chemistry, the compound’s properties can be exploited for the development of new methodologies for the quantitative and qualitative analysis of substances, especially in complex chemical or biological systems .
Safety And Hazards
The safety data sheet for a related compound, 2-aminophenol, indicates that it may cause an allergic skin reaction, is suspected of causing genetic defects, and is harmful if swallowed or inhaled . It’s recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[1-(2-aminophenyl)-4-methylpiperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(10-16)6-8-15(9-7-13)12-5-3-2-4-11(12)14/h2-5,16H,6-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSDAJILTNQPMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=CC=C2N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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